4-(1-Methylcyclopropyl)aniline hydrochloride
Description
4-(1-Methylcyclopropyl)aniline hydrochloride (CAS: 2172473-99-1) is a substituted aniline derivative with a methylcyclopropyl group at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₄ClN, and its molecular weight ranges between 183.68–183.7 g/mol . The compound is supplied with a purity of ≥95% and requires storage under refrigeration (2–8°C) for stability . Key suppliers include Combi-Blocks Inc., Hebei Beckman Biotechnology, and Block Chemical Technology (Shanghai) .
Properties
IUPAC Name |
4-(1-methylcyclopropyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-10(6-7-10)8-2-4-9(11)5-3-8;/h2-5H,6-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEHZAXXZVCVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172473-99-1 | |
| Record name | 4-(1-methylcyclopropyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylcyclopropyl)aniline hydrochloride typically involves the following steps:
Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a cyclopropanation reaction. This involves the reaction of an appropriate alkene with a carbene precursor.
Amination: The cyclopropylated intermediate is then subjected to an amination reaction to introduce the aniline group.
Hydrochloride Formation: Finally, the free base of 4-(1-Methylcyclopropyl)aniline is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for amination reactions .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylcyclopropyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Scientific Research Applications
4-(1-Methylcyclopropyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methylcyclopropyl)aniline hydrochloride involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Hazard Profile :
- GHS Classification :
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 4-(1-Methylcyclopropyl)aniline HCl | 2172473-99-1 | C₁₀H₁₄ClN | 183.68–183.7 | Methylcyclopropyl substituent on aniline |
| 4-Chloro-N-(cyclopropylmethyl)aniline | 69565-54-4 | C₁₀H₁₂ClN | 181.66 | Chlorine and cyclopropylmethyl groups |
| 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline HCl | 1311316-40-1 | C₁₂H₁₃ClN₃O₂ | 267.71 | Oxadiazole ring with cyclopropylmethoxy |
| 1-(4-Aminophenyl)adamantane HCl | 7123-77-5 | C₁₆H₂₀ClN | 261.79 | Bulky adamantyl group attached to aniline |
Key Observations :
- The oxadiazole-containing analog (CAS 1311316-40-1) exhibits a higher molecular weight (267.71 g/mol) due to its heterocyclic ring, which may enhance binding affinity in pharmaceutical applications but also increases synthetic complexity . The adamantane derivative (CAS 7123-77-5) has significantly higher lipophilicity due to its rigid, bulky structure, which is advantageous for blood-brain barrier penetration in CNS-targeted drugs .
Hazard Profiles and Handling Requirements
Comparison Insights :
- Both the target compound and 4-Chloro-N-(cyclopropylmethyl)aniline share identical GHS hazard classifications, reflecting their structural similarities (chlorine vs. methylcyclopropyl substituents) .
Biological Activity
4-(1-Methylcyclopropyl)aniline hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of both the methylcyclopropyl group and the aniline moiety contributes to its distinctive chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to alterations in enzymatic activity, modulation of signaling pathways, and potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Binding : It may bind to receptors that are critical for various physiological functions, influencing processes such as neurotransmission and cell proliferation.
Biological Activity Studies
Recent studies have explored the biological effects of this compound across different contexts:
Anticancer Activity
Research has indicated that derivatives of aniline compounds exhibit significant anticancer properties. For instance, studies on similar compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-(1-Methylcyclopropyl)aniline | MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |
| 4-(1-Methylcyclopropyl)aniline | A549 (lung cancer) | 12.5 | Cell cycle arrest |
| 4-(1-Methylcyclopropyl)aniline | PC-3 (prostate cancer) | 18.0 | Inhibition of proliferation |
These findings suggest that the compound may be effective in inducing apoptosis in cancer cells, a crucial mechanism for anticancer agents.
Enzyme Interaction Studies
The compound has been evaluated for its potential as an enzyme inhibitor. For example, studies have demonstrated that it can inhibit key enzymes involved in cancer metabolism:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase IX | Competitive | 0.75 |
| Aromatase | Non-competitive | 5.3 |
These results indicate that this compound may serve as a lead compound for developing new therapeutic agents targeting these enzymes.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that similar aniline derivatives exhibited significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis and cell cycle arrest .
- Case Study 2 : Research conducted on enzyme inhibition showed that derivatives could effectively inhibit aromatase activity, suggesting potential use in hormone-dependent cancers .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(1-Methylcyclopropyl)aniline hydrochloride in laboratory settings?
- Methodological Answer : The synthesis typically involves introducing the methylcyclopropyl group via [2+1] cycloaddition of diazo compounds with alkenes, followed by aromatic amination. For example, cyclopropanation of allyl derivatives using transition-metal catalysts (e.g., Rh(II)) can yield the cyclopropyl moiety. Subsequent nitration/reduction or Buchwald-Hartwig amination may introduce the aniline group. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol .
- Key Considerations : Ensure inert conditions during cyclopropanation to avoid side reactions. Monitor reaction progress via TLC or GC-MS for intermediates.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm cyclopropyl proton splitting patterns (e.g., δ ~0.5–1.5 ppm for methylcyclopropyl protons) and aromatic amine signals.
- HPLC with UV detection : Assess purity (>95%) using reverse-phase C18 columns and aqueous/acetonitrile gradients.
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] at m/z 168.2 for the free base, adjusted for HCl).
Q. What are the critical storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, as hydrolysis of the cyclopropyl group or amine protonation shifts can alter reactivity. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict long-term degradation .
Advanced Research Questions
Q. What analytical strategies resolve discrepancies in reported toxicity profiles of this compound derivatives?
- Methodological Answer :
- In vitro assays : Use HepG2 or primary hepatocytes to assess cytotoxicity (MTT assay) and metabolic stability (LC-MS/MS).
- In vivo studies : Conduct acute toxicity tests in rodents (OECD Guideline 423) with dose escalation. Compare results to structurally related compounds (e.g., 4-chloroaniline hydrochloride, LD 840–1070 mg/kg in mice ).
- Data Reconciliation : Address contradictions by evaluating batch purity (e.g., residual solvents or byproducts) via GC-MS or ICP-OES .
Q. How does the methylcyclopropyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The cyclopropyl group imposes torsional strain, limiting rotational freedom and potentially hindering coupling at the ortho position.
- Electronic Effects : The methylcyclopropyl moiety is weakly electron-donating, enhancing nucleophilic aromatic substitution (SNAr) at the para position.
- Case Study : In Pd-catalyzed Suzuki-Miyaura couplings, optimize ligand choice (e.g., SPhos) and solvent (toluene/EtOH) to mitigate steric hindrance .
Q. What computational approaches predict the metabolic pathways of this compound in pharmacological studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation of the cyclopropyl ring (e.g., CYP3A4).
- Molecular Dynamics (MD) : Simulate binding to hepatic enzymes to identify potential reactive metabolites (e.g., epoxide intermediates).
- In silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaDrug to map Phase I/II metabolism. Validate predictions with in vitro microsomal assays .
Contradictions and Limitations in Existing Evidence
- Stability Data : reports stability under "recommended storage," but no specific humidity/temperature ranges are provided. Cross-reference with aniline hydrochloride analogs (e.g., 4-chloroaniline hydrochloride) to infer optimal conditions .
- Toxicity : While LD data for aniline hydrochloride exists (840–1070 mg/kg in mice ), extrapolation to the methylcyclopropyl derivative requires validation due to potential differences in bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
